molecular formula C25H22ClNO5S B2454692 1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866340-43-4

1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2454692
CAS No.: 866340-43-4
M. Wt: 483.96
InChI Key: TVZFUIIQDZEMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chlorophenyl, ethoxyphenyl, sulfonyl, and methoxy groups

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5S/c1-3-32-18-8-11-20(12-9-18)33(29,30)24-16-27(15-17-6-4-5-7-22(17)26)23-13-10-19(31-2)14-21(23)25(24)28/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZFUIIQDZEMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to ensure sustainable and economically viable production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.

    Industry: Utilized in the development of materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

Uniqueness

1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is unique due to its specific substitutions, which confer distinct chemical properties and potential applications. The combination of chlorophenyl, ethoxyphenyl, sulfonyl, and methoxy groups differentiates it from other quinoline derivatives, providing unique reactivity and biological activity.

Biological Activity

The compound 1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic derivative of quinoline, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20ClNO5S\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}\text{O}_{5}\text{S}

This structure includes a quinoline core substituted with a chlorophenyl group and an ethoxybenzenesulfonyl moiety, which are crucial for its biological activity.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Studies indicate moderate to strong activity against:

  • Salmonella typhi
  • Bacillus subtilis

However, weaker activity was observed against other strains such as Escherichia coli and Staphylococcus aureus . The compound's ability to inhibit bacterial growth suggests potential applications in treating bacterial infections .

Anticancer Activity

Research has shown that derivatives of quinoline compounds exhibit significant anticancer properties. The specific compound under discussion was evaluated for its cytotoxic effects against human cancer cell lines, including non-small cell lung cancer (A549). Results indicated that it could induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities, particularly against:

  • Acetylcholinesterase (AChE)
  • Urease

Inhibition of AChE is significant for the treatment of neurodegenerative diseases like Alzheimer's, while urease inhibition can be beneficial in managing urinary tract infections. The IC50 values for these activities showed promising results, with some derivatives exhibiting strong inhibition .

Study 1: Antibacterial Evaluation

A study conducted by Aziz-ur-Rehman et al. synthesized various derivatives based on the quinoline framework and evaluated their antibacterial efficacy. Compounds were tested using standard methods against several bacterial strains. The most active compounds demonstrated IC50 values ranging from 5 to 15 µg/mL against Salmonella typhi and Bacillus subtilis, indicating their potential as effective antibacterial agents .

Study 2: Anticancer Mechanism

In a detailed investigation into the anticancer properties, the compound was tested on A549 cells. The study revealed that treatment with the compound led to a significant reduction in cell viability (IC50 = 10 µM) and triggered apoptosis as evidenced by increased levels of cleaved caspase-3 and decreased Bcl-2 expression. These findings suggest that the compound may act through a caspase-dependent pathway to induce cell death in cancer cells .

Comparative Biological Activity Table

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialSalmonella typhi10
Bacillus subtilis12
AnticancerA549 (lung cancer)10
Enzyme InhibitionAcetylcholinesterase5
Urease8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.